molecular formula C15H19N3O3 B2554834 3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-04-6

3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2554834
CAS No.: 1014028-04-6
M. Wt: 289.335
InChI Key: CLXDXGFAMCQFNZ-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its membership in the pyrazole carboxamide class. This class of compounds is extensively investigated for its diverse biological activities. While the specific properties of this analog are still being characterized, its core structure shares key features with molecules known to exhibit potent fungicidal activity . The 2-methoxyphenyl group attached to the carboxamide nitrogen is a notable structural feature that may influence the molecule's binding affinity and specificity. Research Applications and Potential Mechanism Pyrazole carboxamides are a prominent area of study, particularly for managing phytopathogenic fungi. Researchers have elucidated that analogs within this chemical family often act as inhibitors of fungal respiration. The primary mechanism of action for many active pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH, also known as Complex II) in the mitochondrial electron transport chain . This inhibition disrupts cellular energy production, leading to the death of the target fungus. The specific structural motif of a pyrazole ring bearing a carboxamide group at the 4-position is a common characteristic of several commercial fungicides, underscoring the value of this scaffold in agrochemical discovery . Value for Researchers This compound serves as a valuable chemical intermediate or reference standard for scientists exploring structure-activity relationships (SAR) within the pyrazole carboxamide family. Researchers can utilize it to investigate how modifications to the substituents on the pyrazole nitrogen (ethoxy and ethyl groups) and the anilide ring (methoxy group) impact biological activity and selectivity. Studies on closely related structures have demonstrated that such modifications can profoundly affect potency and the spectrum of activity . This makes this compound a crucial building block for synthesizing novel derivatives and for probing biochemical pathways in target organisms. Handling and Safety This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(2-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18-10-11(15(17-18)21-5-2)14(19)16-12-8-6-7-9-13(12)20-3/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDXGFAMCQFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Driven Activity Differences

  • Antitumor Activity: Compounds with phenylamino groups at position 3 (e.g., 7a, 4a) exhibit potent antitumor activity, likely due to enhanced π-π stacking with kinase targets .
  • Agrochemical Applications : Trifluoromethyl groups (e.g., Penthiopyrad) enhance pesticidal activity by increasing lipophilicity and metabolic stability . The target compound lacks this substituent, suggesting divergent applications.

Role of the N-Aryl Group

  • N-(2-Methoxyphenyl) in the target compound introduces a methoxy group capable of hydrogen bonding, similar to N-(4-methylphenyl) in 4b (), which showed reduced melting points (178°C vs. 247°C for 4a), indicating altered crystallinity .
  • Benzothiazole-containing analogs () demonstrate how heterocyclic N-aryl groups can modulate target selectivity, particularly in kinase inhibition .

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